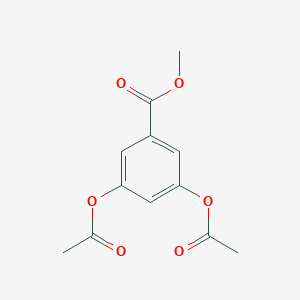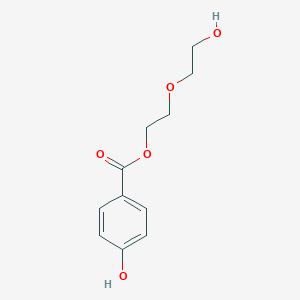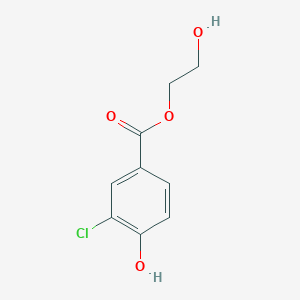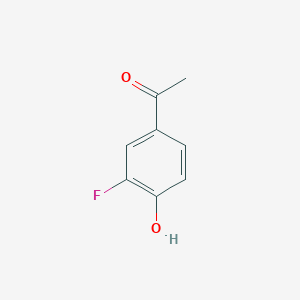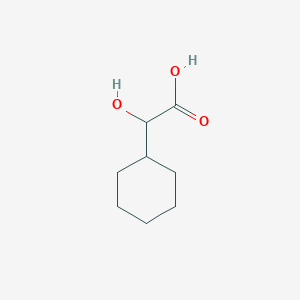
Acide cyclohexyl(hydroxy)acétique
Vue d'ensemble
Description
2-Cyclohexyl-2-hydroxyacetic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of acetic acid where one of the hydrogen atoms is replaced by a cyclohexyl group and another by a hydroxyl group
Applications De Recherche Scientifique
2-Cyclohexyl-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
Target of Action
Cyclohexyl(hydroxy)acetic acid, also known as cyclohexaneacetic acid, is primarily involved in the oxidation of cyclohexane . The primary targets of this compound are cyclohexane and molecular oxygen (O2), which are activated in the formation of cyclohexyl hydroperoxide intermediate (CyOOH) .
Mode of Action
The activation of cyclohexane and O2 is the rate-determining step in the formation of CyOOH due to its relatively high energy barrier . The subsequent reaction behavior of CyOOH controls whether the production of cyclohexanol or cyclohexanone is favored . Using acetic acid or cobalt ion as a catalyst reduces the energy barriers required to activate cyclohexane and O2 .
Biochemical Pathways
The compound is involved in the aerobic oxidation of cyclohexane, a complex radical chain reaction . This process may occur via a catalytic process or by means of autoxidation .
Pharmacokinetics
It’s known that the compound has a molecular weight of 1582 , which could influence its bioavailability and pharmacokinetics.
Result of Action
The compound plays a crucial role in the production of cyclohexanol and cyclohexanone . These are important chemicals used in the manufacture of nylon . The compound’s action results in the conversion of cyclohexane, with the production of these chemicals being the primary outcome .
Analyse Biochimique
Biochemical Properties
Cyclohexyl(hydroxy)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidation-reduction reactions, such as those catalyzed by Cu(I) coordinated amino-functionalized poly(ionic liquid)s . These interactions are crucial for the compound’s role in biochemical pathways, influencing the conversion of substrates and the regulation of metabolic processes.
Cellular Effects
Cyclohexyl(hydroxy)acetic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the hydrogenation process in cells, leading to the production of cyclohexanol . This process can alter cellular metabolism and affect the overall function of the cell.
Molecular Mechanism
The molecular mechanism of cyclohexyl(hydroxy)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as a substrate for specific enzymes, leading to the formation of intermediate products that further participate in biochemical reactions . Additionally, it can inhibit or activate enzymes, thereby regulating metabolic pathways and influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexyl(hydroxy)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that cyclohexyl(hydroxy)acetic acid can maintain its activity over multiple cycles of reactions, demonstrating excellent stability and reusability . Prolonged exposure may lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of cyclohexyl(hydroxy)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic processes, while higher doses could lead to toxic or adverse effects. For instance, studies have indicated that high doses of cyclohexyl(hydroxy)acetic acid can cause oxidative stress and cellular damage . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
Cyclohexyl(hydroxy)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in oxidation-reduction reactions, where it acts as a substrate for specific enzymes . These interactions can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of cyclohexyl(hydroxy)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can impact its activity and function. For example, cyclohexyl(hydroxy)acetic acid has been shown to be transported efficiently within cells, ensuring its availability for biochemical reactions .
Subcellular Localization
Cyclohexyl(hydroxy)acetic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Cyclohexyl-2-hydroxyacetic acid can be synthesized through several methods. One common approach involves the esterification of cyclohexene with acetic acid to produce cyclohexyl acetate, followed by hydrogenation to yield cyclohexanol and ethanol . Another method includes the direct hydration of cyclohexene, although this method has lower conversion rates .
Industrial Production Methods: In industrial settings, the production of cyclohexyl(hydroxy)acetic acid often involves the use of catalysts to improve yield and selectivity. For instance, Cu-Zn catalysts have been shown to be effective in the hydrogenation of cyclohexyl acetate . The process typically involves high-pressure hydrogenation at elevated temperatures to achieve optimal results .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclohexyl-2-hydroxyacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed:
Oxidation: The oxidation of cyclohexyl(hydroxy)acetic acid typically yields cyclohexanone and cyclohexanol.
Reduction: Reduction processes can produce cyclohexylmethanol.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- Cyclohexylacetic acid
- Cyclohexylglycolic acid
- Hexahydromandelic acid
Comparison: 2-Cyclohexyl-2-hydroxyacetic acid is unique due to the presence of both a cyclohexyl group and a hydroxyl group, which confer distinct chemical properties compared to similar compounds.
Propriétés
IUPAC Name |
2-cyclohexyl-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7,9H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDPWAPIJGSANI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297448 | |
| Record name | cyclohexyl(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4442-94-8 | |
| Record name | Cyclohexaneglycolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclohexyl(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexyl-2-hydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
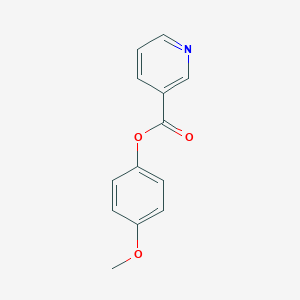
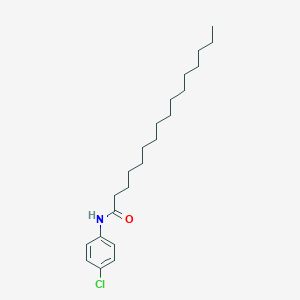
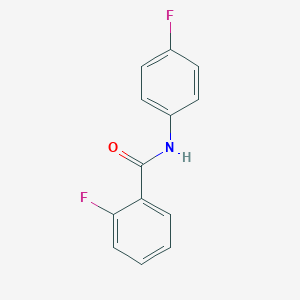
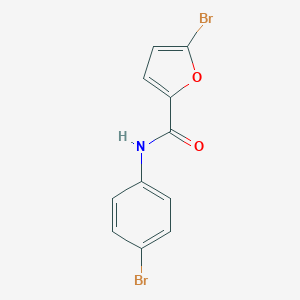
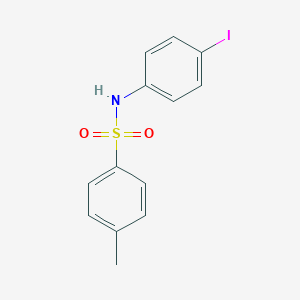
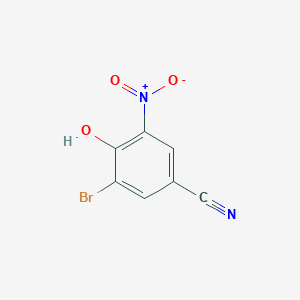
![5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B185243.png)
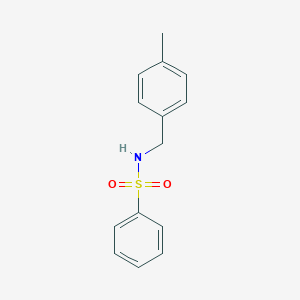

![1-[4-(Butylamino)phenyl]ethanone](/img/structure/B185246.png)
